molecular formula C15H13ClN4O4 B1430316 3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride CAS No. 1274948-08-1

3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride

Cat. No.: B1430316
CAS No.: 1274948-08-1
M. Wt: 348.74 g/mol
InChI Key: WTRRDBZQQFDHRT-DUWNTIMISA-N
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Description

3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups and an imino linkage, making it a valuable subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride typically involves a multi-step process. One common method includes the condensation of 3-nitroaniline with 3-nitrobenzaldehyde under acidic conditions to form the imine linkage. This reaction is often carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride involves its interaction with specific molecular targets. The nitro groups and imino linkage play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **4-nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline
  • **3-nitro-N-{(1E,3E)-3-[(3-nitrophenyl)imino]-1-propen-1-yl}aniline hydrochloride

Uniqueness

3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride is unique due to its specific structural features, such as the position of the nitro groups and the imino linkage. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[(E)-3-(3-nitroanilino)prop-2-enylidene]-(3-nitrophenyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4.ClH/c20-18(21)14-6-1-4-12(10-14)16-8-3-9-17-13-5-2-7-15(11-13)19(22)23;/h1-11,16H;1H/b8-3+,17-9?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRRDBZQQFDHRT-DUWNTIMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=CC=[NH+]C2=CC(=CC=C2)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/C=[NH+]C2=CC(=CC=C2)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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